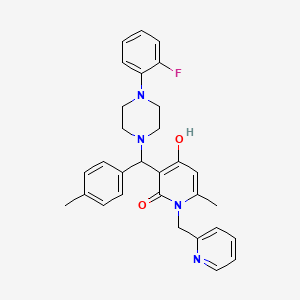

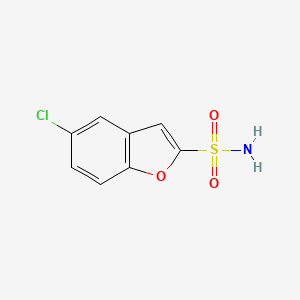

![molecular formula C15H24N2O4S B2783654 4-methoxy-N-[2-(pentylsulfamoyl)ethyl]benzamide CAS No. 899979-85-2](/img/structure/B2783654.png)

4-methoxy-N-[2-(pentylsulfamoyl)ethyl]benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“4-methoxy-N-[2-(pentylsulfamoyl)ethyl]benzamide” is a complex organic compound. It contains a benzamide group, which is a common feature in many pharmaceutical drugs due to its bioactivity. The methoxy group attached to the benzene ring could potentially increase the compound’s lipophilicity, enhancing its ability to cross biological membranes. The pentylsulfamoyl group is less common and could confer unique properties .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the benzamide core, followed by the addition of the methoxy and pentylsulfamoyl groups. The exact methods would depend on the specific reagents and conditions used .Molecular Structure Analysis

The molecular structure of this compound would be characterized by techniques such as infrared spectroscopy, nuclear magnetic resonance (NMR), and mass spectrometry .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. The benzamide group could undergo reactions typical of amides, while the methoxy group could potentially be cleaved under certain conditions .Physical And Chemical Properties Analysis

The physical and chemical properties such as solubility, melting point, boiling point, etc., would be determined by the specific structure of the compound .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

Bischler–Napieralski Reaction Products

Satoshi Doi and colleagues explored the reaction of N-[2-(4-methoxyphenyl)ethyl]benzamides with phosphorus pentoxide and phosphoryl chloride, yielding both normal and abnormal Bischler–Napieralski reaction products. This study elucidates the chemical reactivity and potential applications of methoxybenzamide derivatives in organic synthesis and pharmaceutical research (Doi, Shirai, & Sato, 1997).

Solid-Phase Synthesis of Oligo(p-benzamide) Foldamers

Hannah M. König et al. developed a coupling protocol for the synthesis of oligo(p-benzamide)s on solid support. This method, involving the in situ activation of aromatic carboxylic acids, is significant for creating nanoscale objects for supramolecular chemistry, hinting at the versatility of benzamide derivatives in designing complex molecular architectures (König, Abbel, Schollmeyer, & Kilbinger, 2006).

Potential Therapeutic Uses

Antiproliferative Activity of Benzamides

Somayeh Motavallizadeh and colleagues synthesized novel N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides derivatives, including 4-methoxy variants, and evaluated their antiproliferative activity against various cancer cell lines. This study suggests the potential of methoxybenzamide derivatives in cancer therapy, with specific compounds showing higher activity than doxorubicin against certain cell lines (Motavallizadeh et al., 2014).

In Vitro Pharmacologic Characterization

C. John and colleagues investigated the potential use of a radioiodinated benzamide, N-[2-(1'-piperidinyl)ethyl]-3-iodo[125I]-4-methoxybenzamide (P[125I]MBA), as a sigma receptor binding radioligand for imaging breast cancer. The pharmacological evaluation of this benzamide derivative indicates its potential for diagnosing and studying breast cancer (John et al., 1999).

Nonlinear Optical (NLO) Properties

- In Silico Screening for NLO Activities: Dinyuy Emmanuel Kiven and colleagues conducted an in silico screening of ethyl 4-[(E)-(2-hydroxy-4-methoxyphenyl)methyleneamino]benzoate and its derivatives for their nonlinear optical (NLO) activities. The study found these compounds to have significantly larger static first and second hyperpolarizabilities compared to the prototypical NLO molecule, suggesting the utility of methoxybenzamide derivatives in NLO material design (Kiven et al., 2023).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-methoxy-N-[2-(pentylsulfamoyl)ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2O4S/c1-3-4-5-10-17-22(19,20)12-11-16-15(18)13-6-8-14(21-2)9-7-13/h6-9,17H,3-5,10-12H2,1-2H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJSWYMRRANKNDV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCNS(=O)(=O)CCNC(=O)C1=CC=C(C=C1)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

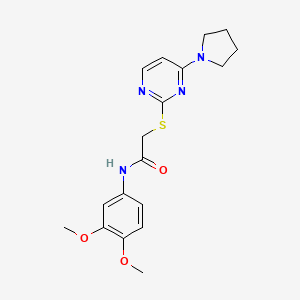

![2-(butylthio)-3-(2-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2783572.png)

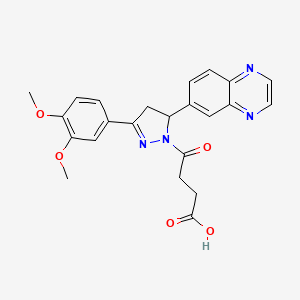

![8a-(hydroxymethyl)-hexahydro-1H-imidazolidino[4,3-c]morpholin-3-one](/img/structure/B2783580.png)

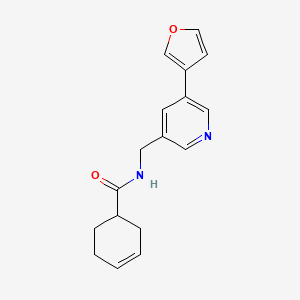

![[3-(5-Fluoro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2783582.png)

![1-[2-(4-Methoxyphenyl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B2783583.png)

![1-((2-chlorobenzyl)thio)-N-cyclopentyl-4-isobutyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2783585.png)

![5-((3-Methylbenzyl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B2783590.png)

![1-(benzo[d]oxazol-2-yl)-N-(thiazolo[3,2-b][1,2,4]triazol-6-ylmethyl)pyrrolidine-2-carboxamide](/img/structure/B2783592.png)